Ferrous oleate

Nanoparticle precursor stoichiometry Iron oxide synthesis Metal-organic precursor procurement

Ferrous oleate (CAS 15114-27-9, molecular formula C₃₆H₆₆FeO₄, molecular weight 618.8 g·mol⁻¹) is the iron(II) coordination complex formed between Fe²⁺ and two oleate (9Z-octadecenoate) ligands. Unlike the more widely studied iron(III) oleate (ferric oleate, CAS 1120-45-2), ferrous oleate bears a distinct +2 oxidation state that fundamentally alters its stoichiometry, thermal decomposition pathway, and functional outcomes in both nanoparticle synthesis and tribological applications.

Molecular Formula C36H66FeO4
Molecular Weight 618.8 g/mol
CAS No. 15114-27-9
Cat. No. B12737759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous oleate
CAS15114-27-9
Molecular FormulaC36H66FeO4
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+2]
InChIInChI=1S/2C18H34O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;
InChIKeyDTVKDCLRVWKMKA-CVBJKYQLSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Oleate (CAS 15114-27-9): Procurement-Relevant Baseline for the Iron(II) Oleate Precursor


Ferrous oleate (CAS 15114-27-9, molecular formula C₃₆H₆₆FeO₄, molecular weight 618.8 g·mol⁻¹) is the iron(II) coordination complex formed between Fe²⁺ and two oleate (9Z-octadecenoate) ligands [1]. Unlike the more widely studied iron(III) oleate (ferric oleate, CAS 1120-45-2), ferrous oleate bears a distinct +2 oxidation state that fundamentally alters its stoichiometry, thermal decomposition pathway, and functional outcomes in both nanoparticle synthesis and tribological applications [2]. It appears as a dark brown viscous liquid or waxy solid depending on hydration state and is soluble in non-polar organic solvents such as hexane, toluene, and 1-octadecene . Its primary industrial relevance spans three domains: (i) precursor for iron oxide nanoparticle synthesis via thermal decomposition, (ii) in situ formation of boundary-lubricating tribofilms on ferrous surfaces, and (iii) binder base in petroleum-free, electrolytically derived paint formulations.

Why Ferric Oleate, Iron Stearate, or Iron Naphthenate Cannot Substitute Ferrous Oleate Without Process Revalidation


Ferrous oleate is not interchangeable with ferric oleate or other iron carboxylates because the iron oxidation state (+2 vs. +3) and the ligand chain architecture dictate three non-negotiable performance parameters: (i) the thermal decomposition onset and the number of decomposition stages, which directly control nanoparticle nucleation–growth separation [1]; (ii) the nanoparticle morphology outcome—Fe(II) oleate yields irregular, aggregated particles whereas Fe(III) oleate can generate anisotropic nanowhiskers under identical conditions [1]; and (iii) in tribology, only Fe(II) oleate can form thick boundary-lubricating films in situ on steel via a redox reaction that is thermodynamically inaccessible to Fe(III) oleate or oleate salts of metals above iron in the electrochemical series [2]. Substitution without requalification therefore risks altered particle size distribution, loss of tribofilm functionality, or batch-to-batch irreproducibility in thermal-decomposition nanoparticle syntheses.

Ferrous Oleate (CAS 15114-27-9) Quantitative Differentiation Evidence Against Closest Analogs


Theoretical Iron Content: Ferrous Oleate Delivers ~45% Higher Iron Mass Fraction Than Ferric Oleate

Ferrous oleate (Fe(C₁₈H₃₃O₂)₂, MW 618.8 g·mol⁻¹) has a theoretical iron content of 9.02 wt% based on the Fe²⁺:oleate stoichiometry of 1:2 [1]. Ferric oleate (Fe(C₁₈H₃₃O₂)₃, MW ~900.2 g·mol⁻¹) has a theoretical iron content of 6.20 wt% based on Fe³⁺:oleate = 1:3 . This represents a 45.5% higher iron mass fraction for ferrous oleate. For procurement decisions, this means that 1.0 g of ferrous oleate delivers the same molar iron quantity as 1.45 g of ferric oleate, directly reducing precursor weight requirements when formulating iron oxide nanoparticle syntheses where total iron loading is the controlled variable.

Nanoparticle precursor stoichiometry Iron oxide synthesis Metal-organic precursor procurement

Thermal Decomposition Profile: Fe(II) Oleate Exhibits a Single Weight-Loss Stage vs. Two-Stage Decomposition for Fe(III) Oleate

Thermogravimetric analysis (TGA) at a heating rate of 5 °C·min⁻¹ under inert atmosphere demonstrated that Fe(II) oleate exhibits a single weight-loss onset at approximately 185 °C with slow, continuous decomposition extending to 270 °C [1]. In direct contrast, Fe(III) oleate displays two distinct weight-loss onsets below 300 °C—the first associated with the dissociation of the third oleate ligand, and the second with complete decomposition of the remaining two-ligand complex [1]. The absence of the secondary weight-loss stage in Fe(II) oleate is attributed to its symmetric two-ligand coordination geometry, which yields two oleate ligands with nearly identical binding energies [1]. This single-stage decomposition profile implies a narrower, more predictable monomer generation window during thermal-decomposition nanoparticle synthesis, potentially reducing polydispersity by minimizing the kinetic separation between nucleation and growth phases.

Thermogravimetric analysis Nanoparticle nucleation control Precursor thermal stability

Nanoparticle Morphology: Fe(II) Oleate Produces Irregular Aggregated Particles; Fe(III) Oleate Yields Anisotropic Nanowhiskers Under Identical Conditions

When Fe(II) oleate and Fe(III) oleate were separately employed as precursors under identical thermal-decomposition conditions (inert atmosphere, high-boiling solvent, oleic acid surfactant), transmission electron microscopy (TEM) revealed radically different nanoparticle morphologies [1]. Fe(II) oleate produced irregularly shaped and visibly aggregated nanoparticles with no discernible shape anisotropy [1]. In stark contrast, Fe(III) oleate generated well-dispersed iron oxide nanowhiskers with dimensions of approximately 2 nm × 20 nm under the same synthesis protocol [1]. The nanowhisker formation was mechanistically linked to the presence of the third oleate ligand in Fe(III) oleate, which decomposes at a different temperature and directs anisotropic growth [1]. For applications requiring high-surface-area anisotropic nanostructures (e.g., catalysis, magnetic hyperthermia), Fe(III) oleate is clearly preferred; however, for applications where isotropic, aggregated iron oxide clusters are acceptable or desired, Fe(II) oleate offers a simpler, single-stage decomposition pathway with potential cost benefits.

Iron oxide nanocrystal morphology Shape-controlled synthesis Precursor-dependent nanostructure

Tribological Film Formation: Only Iron(II) Oleate Forms Thick Boundary-Lubricating Films on Steel via In Situ Redox Reaction

In a systematic study of metal oleate friction modifier additives using ultrathin film interferometry under rolling-contact conditions, Ratoi et al. demonstrated that thick boundary-film formation—films substantially exceeding monolayer thickness—occurs exclusively via the in situ generation of insoluble iron(II) oleate on the steel rubbing surface [1]. This process is driven by a redox reaction in which the metal oleate additive (where the metal is lower than iron in the electrochemical series, e.g., Cu, Zn, Fe²⁺) reacts with the iron from the steel surface to deposit iron(II) oleate [1]. Metal oleates of elements above iron in the electrochemical series (e.g., Al, Mg) did not form thick films [1]. Critically, while ferric oleate (Fe³⁺) can be reduced to ferrous oleate under certain conditions, only the Fe²⁺ oxidation state directly participates in the tribofilm-forming redox pathway [1]. The resulting iron(II) oleate boundary film provides enhanced friction reduction and anti-wear protection compared to monolayer-adsorbed oleate species.

Boundary lubrication Friction modifier additive Metal oleate tribochemistry

Petroleum-Free Paint Formulation: Ferrous Oleate as the Exclusive Binder Base at 45–61 wt% Loading

US Patent 12,116,487 (issued October 15, 2024) discloses a petroleum-free paint composition in which ferrous oleate serves as the exclusive binder base at a loading of 60.61% to 45.45% by weight, combined with 33.3%–50% ethyl acetate and 6.06%–4.55% ferrous oxide [1]. The patent specifically teaches the synthesis of ferrous oleate via the reaction of sodium soap (derived from saponification of used vegetable oil) with ferrous chloride obtained through electrolysis [1]. The resulting paint is applied directly to surfaces—particularly metal surfaces—and provides a resistant coating without any petroleum-derived components [1]. No other iron oleate (ferric oleate) or iron carboxylate (iron stearate, iron naphthenate) is disclosed or claimed as an equivalent binder in this formulation. The patent's explicit and exclusive dependence on ferrous oleate establishes it as a non-substitutable raw material for this specific sustainable-coating technology.

Sustainable coatings Petroleum-free paint binder Ferrous oleate paint composition

Batch-to-Batch Reproducibility in Nanoparticle Synthesis: Well-Defined Fe(II) Oleate Stoichiometry Reduces Size Variability vs. Non-Stoichiometric Fe(III) Oleate

Kirkpatrick et al. (2022) demonstrated that well-defined iron oleate precursors with fixed, reproducible stoichiometry enable the synthesis of magnetite nanoparticles in a tunable size range of 4–16 nm with low size dispersity [1]. The study highlighted that commercially available iron oleate precursors often exist as non-stoichiometric mixtures, which resist purification and cause significant batch-to-batch variations in product size and size distribution [1]. Ferrous oleate, with its defined Fe²⁺:oleate stoichiometry of 1:2 (vs. the variable and often non-integer Fe³⁺:oleate ratios observed in ferric oleate preparations), offers a stoichiometrically constrained precursor that can improve synthesis reproducibility [2]. Independently, Feld et al. (2018) showed that starting from iron(II) carbonate as the iron source, a strict separation of oleate formation from pyrolysis product generation was achieved, enabling independent analysis and control of each nanoparticle formation step [3]. While no single study provides a direct side-by-side size-distribution comparison between Fe(II) and Fe(III) oleate precursors under identical thermal-decomposition conditions, the combined evidence indicates that the well-defined 1:2 stoichiometry of ferrous oleate is an intrinsic advantage for minimizing batch-to-batch variability.

Nanoparticle size control Precursor stoichiometry Superparamagnetic iron oxide nanoparticles

Ferrous Oleate (CAS 15114-27-9): Evidence-Backed Research and Industrial Application Scenarios


Thermal-Decomposition Synthesis of Isotropic Iron Oxide Nanoparticle Clusters Where Single-Stage Decomposition Is Preferred

When the synthesis objective is isotropic, aggregated iron oxide nanoparticle clusters rather than anisotropic nanowhiskers or monodisperse single crystals, ferrous oleate is the precursor of choice. Its single-stage thermal decomposition profile (onset ~185 °C, continuing monotonically to ~270 °C) [1] simplifies process engineering by eliminating the two-stage decomposition behavior of ferric oleate. This single-stage monomer generation reduces the complexity of nucleation–growth separation control, making it suitable for scaled-up batch or continuous-flow reactors where simpler thermal profiles are desirable.

Lubricant and Metalworking Fluid Additive for In Situ Thick Tribofilm Generation on Steel

Ferrous oleate is uniquely capable of generating thick, multilayer boundary-lubricating films on steel surfaces via a redox reaction between the Fe²⁺ center and the iron substrate [1]. This mechanism is not accessible to ferric oleate or to oleate salts of metals above iron in the electrochemical series. Lubricant formulators targeting enhanced anti-wear and friction-reduction performance in steel-on-steel contacts should specify ferrous oleate as the active friction-modifier ingredient, as it is the only iron oleate oxidation state that directly participates in the tribofilm-forming redox pathway.

Petroleum-Free, Electrolytically Derived Paint Binder for Sustainable Metal Coatings

In the patented petroleum-free paint composition (US 12,116,487), ferrous oleate serves as the mandatory binder base at 45.45–60.61 wt% loading [1]. The paint is manufactured entirely from non-petroleum feedstocks: sodium soap from saponified used vegetable oil, and ferrous chloride from electrolysis. This creates a closed-loop, sustainable coating technology where ferrous oleate cannot be substituted by ferric oleate, iron stearate, or iron naphthenate without departing from the claimed invention. Procurement for this application is therefore captive to ferrous oleate.

Stoichiometrically Constrained Iron Oxide Nanoparticle Synthesis for Quality-Controlled Manufacturing

For GMP or ISO-certified nanoparticle manufacturing where batch-to-batch reproducibility is paramount, the fixed Fe²⁺:oleate = 1:2 stoichiometry of ferrous oleate offers an intrinsic quality-control advantage over the often non-stoichiometric and variable Fe(III) oleate [1]. The well-defined precursor composition enables tighter control over iron loading calculations, reduces the need for post-synthesis purification, and minimizes lot-to-lot particle size drift—a critical requirement for biomedical (MRI contrast agents, magnetic hyperthermia) and electronic applications where size-dependent superparamagnetic relaxation times follow Arrhenius kinetics with an extraordinarily steep r³ dependence [2].

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